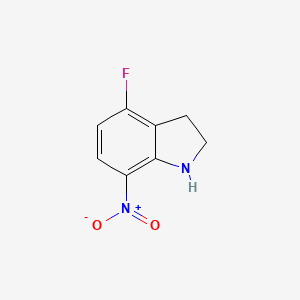

4-fluoro-7-nitro-2,3-dihydro-1H-indole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-7-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVIDRYITUVQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 7 Nitro 2,3 Dihydro 1h Indole and Analogues

Conventional Synthetic Routes to Dihydroindoles

The dihydroindole, or indoline (B122111), scaffold is a common structural motif that is typically accessed through two primary strategies: the reduction of a pre-existing indole (B1671886) ring or the cyclization of acyclic precursors to directly form the saturated five-membered ring.

Reduction of Indole Systems and Derivatives

A prevalent and direct method for the synthesis of dihydroindoles is the reduction of the corresponding indole derivatives. This transformation specifically targets the C2-C3 double bond of the indole's pyrrole (B145914) ring. The reaction is often facilitated by the presence of electron-withdrawing groups on the indole nucleus, which activate the ring system towards reduction.

A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation and the use of chemical hydrides. For instance, various boron hydrides have been successfully used to reduce functionalized 2-oxindoles and 2-chloroindoles to yield dihydroindole derivatives. Another approach involves the hydrogenation of the pyrrole ring in indole to form indoline, a process that can be influenced by reaction conditions and the choice of catalyst.

| Method | Reagent(s) | Substrate Type | Key Features |

| Chemical Reduction | Boron hydrides | Indoles with activating groups, 2-oxindoles | Can offer chemoselectivity for the C=C bond over other functional groups. |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., PtO₂, Ni) | Indoles, Substituted Indoles | Effective for saturating the pyrrole ring; selectivity can be controlled. |

Ring-Closing Reactions for Dihydroindole Core Formation

An alternative to the reduction of indoles is the construction of the dihydroindole core through intramolecular cyclization reactions. These methods build the heterocyclic ring from a suitably functionalized acyclic precursor, offering a high degree of flexibility in the introduction of substituents.

One of the most notable methods in this category is the Fischer indole synthesis , which can be adapted to yield dihydroindoles. The "interrupted" or "reductive" Fischer indolization sequence allows for the formation of the indoline structure directly. This approach involves the reaction of a hydrazine (B178648) with an appropriate ketone or aldehyde under conditions that halt the reaction after the initial cyclization and before the final aromatization step, or that include a reductive step to yield the dihydroindole product.

Other ring-closing strategies include:

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction can be used to construct the five-membered ring of the dihydroindole system from a diene precursor.

Inverse-Electron Demand Diels-Alder Reactions: Novel strategies have been developed where the aromatic ring of the indoline is constructed de novo. This can involve a Diels-Alder reaction followed by an aromatization sequence to form the fused bicyclic system.

These ring-closing methodologies are instrumental in synthesizing complex, highly substituted dihydroindoles that may not be easily accessible through the reduction of existing indole systems.

Strategies for Introducing Fluorine at the C-4 Position of the Indole/Indoline Ring

Introducing a fluorine atom at the C-4 position of the indole ring is a significant synthetic challenge due to the inherent reactivity of the indole nucleus. The C-4 position is generally the least nucleophilic and is less susceptible to electrophilic attack compared to the C-2, C-3, and other positions on the benzene (B151609) ring. Consequently, direct C-H fluorination is difficult, and regioselective strategies often require multi-step sequences or the use of specialized reagents and catalysts.

Gold-Catalyzed Aminofluorination Reactions

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. Gold catalysts are known to facilitate a wide range of functionalizations on the indole nucleus. While gold-catalyzed reactions for indole functionalization are numerous, including hydroarylation and the synthesis of complex polycyclic indole derivatives, the direct gold-catalyzed aminofluorination at the C-4 position is not a widely reported transformation. The general principle of gold catalysis involves the π-activation of unsaturated bonds, making them susceptible to attack by nucleophiles, including the electron-rich indole ring. However, achieving regioselectivity at the C-4 position remains a significant hurdle.

Nucleophilic Attack on Indolediazonium Salts

A classic and reliable method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction . wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction provides a pathway to synthesize aryl fluorides from primary aromatic amines via a diazonium salt intermediate. wikipedia.org

The process involves three main steps:

Diazotization: A primary aromatic amine (in this case, a 4-aminoindole (B1269813) or 4-aminoindoline derivative) is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form an aryl diazonium salt.

Anion Exchange: The counterion of the diazonium salt is exchanged for a non-nucleophilic anion, typically tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), by adding an acid like HBF₄. wikipedia.org This precipitates the more stable diazonium tetrafluoroborate salt.

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. numberanalytics.com This thermal decomposition (thermolysis) releases nitrogen gas and boron trifluoride, generating a highly reactive aryl cation that abstracts a fluoride (B91410) ion from the tetrafluoroborate counterion to form the desired aryl fluoride. wikipedia.org

| Reaction | Starting Material | Key Reagents | Intermediate | Product |

| Balz-Schiemann | 4-Aminoindole Analogue | 1. NaNO₂, HCl2. HBF₄ | Arene diazonium tetrafluoroborate | 4-Fluoroindole (B1304775) Analogue |

This strategy, while requiring the synthesis of the corresponding 4-amino precursor, offers a robust and well-established method for the regioselective installation of fluorine at the C-4 position.

Smiles Rearrangement in Fluorinated Indole Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SɴAr) reaction. wikipedia.org It involves a nucleophile within a side chain of an activated aromatic ring attacking the ring at the carbon atom to which a leaving group is attached (the ipso-position), leading to a rearranged product. wikipedia.orgnih.gov

For the synthesis of fluorinated indoles, this reaction can be conceptually applied where the indole nucleus is the aromatic system and a fluoride source is involved. The key requirements for a successful Smiles rearrangement are:

An activated aromatic ring, typically containing electron-withdrawing groups ortho or para to the leaving group.

A side chain containing a potent nucleophile (e.g., an alcohol, amine, or thiol).

A suitable leaving group on the aromatic ring.

Recent advancements have expanded the scope of this reaction to include radical-mediated versions, which can proceed without the need for strong electronic activation of the aromatic ring. nih.gov A visible light-mediated radical Smiles rearrangement has been developed to introduce fluorine-containing motifs into various aryl systems. nih.gov Furthermore, a synthesis of 4-halo-1H-indoles has been developed where a Smiles rearrangement is a key step in the synthetic sequence. This demonstrates the utility of such intramolecular rearrangements in constructing challenging substitution patterns on the indole scaffold.

Approaches for Introducing the Nitro Group at the C-7 Position

The placement of a nitro group at the C-7 position of the dihydroindole ring is a key synthetic challenge that can be addressed through several strategic approaches. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is a crucial feature of the target molecule. Methodologies for its introduction often depend on the timing of the nitration step relative to the formation of the heterocyclic ring.

Synthesis via Nitro-Substituted Precursors

One of the most direct methods for obtaining 7-nitroindoles and their dihydro derivatives involves the use of aromatic precursors that already contain a nitro group in the appropriate position. This approach builds the heterocyclic ring onto a pre-nitrated benzene derivative, ensuring the correct regiochemistry of the final product.

A common strategy begins with a suitably substituted nitrotoluene. For instance, the synthesis of 4-fluoroindole analogues can start from 2-fluoro-6-nitrotoluene. This precursor undergoes condensation with reagents like N,N-dimethylformamide dimethylacetal (DMF-DMA) to create an enamine intermediate. Subsequent reductive cyclization of this intermediate, typically using a catalyst such as palladium on carbon (Pd/C), leads to the formation of the indole ring. The nitro group is carried through the reaction sequence and is already in the desired position relative to the newly formed five-membered ring. This method is advantageous as it avoids the often difficult and low-yield direct nitration of the indole or dihydroindole core, which can lead to a mixture of isomers.

The general principle of using nitro-substituted precursors is a cornerstone in the synthesis of various nitroaromatic compounds. nih.gov The cyclization of electrophilic building blocks that are already nitro-substituted provides a reliable pathway to a wide range of nitro-substituted carbo- and heterocycles. A strategy for synthesizing 2,3-disubstituted indoles has been developed starting from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione, which undergoes a tandem reduction/condensation/fragmentation/cyclization sequence. rsc.org

Utilization of Thallium Derivatives in Nitro-Dihydroindole Synthesis

The use of thallium derivatives in organic synthesis, particularly for electrophilic aromatic substitution, represents a more classical approach. Thallation involves the reaction of an aromatic compound with a thallium(III) salt, such as thallium(III) trifluoroacetate (B77799) (TTFA), to form an arylthallium intermediate. This intermediate can then be subjected to ipso-substitution, where the thallium group is replaced by another functional group, such as a nitro group (nitrodethallation).

This method can offer high regioselectivity, as the thallation step can be directed by existing functional groups on the aromatic ring. In the context of dihydroindole synthesis, one could envision the thallation of a 4-fluoro-2,3-dihydro-1H-indole derivative, followed by reaction with a nitrating agent like sodium nitrite or nitrous acid to introduce the nitro group at the C-7 position.

However, despite the potential for regiocontrol, the use of thallium derivatives in the synthesis of nitro-dihydroindoles is not widely reported in recent literature. The extreme toxicity and environmental hazards associated with thallium compounds have led to a significant decline in their use in modern synthetic chemistry, with researchers favoring safer and more environmentally benign alternatives. Therefore, while mechanistically plausible, this approach is largely of historical interest and is generally avoided in contemporary synthetic design.

Tandem and Multicomponent Reactions in 4-Fluoro-7-nitro-2,3-dihydro-1H-indole Synthesis

Tandem and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single pot through a cascade of sequential reactions. caltech.edu These approaches are highly efficient, atom-economical, and can significantly reduce the number of synthetic steps, purification processes, and waste generation compared to traditional linear syntheses. mdpi.comresearchgate.net

For the synthesis of functionalized dihydroindoles, a tandem reaction might involve the reduction of a nitro group on a precursor molecule, which then triggers an intramolecular cyclization to form the dihydroindole ring. For example, a strategy for creating 2,3-disubstituted indoles has been developed using a tandem sequence of reduction, condensation, fragmentation, and cyclization starting from a 2-(2-nitrophenyl) precursor. rsc.org This highlights the utility of the nitro group not just as a final functionality but also as a key player in the ring-forming cascade.

Multicomponent reactions involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates portions of all reactants. rug.nl A hypothetical MCR for the synthesis of a 4-fluoro-7-nitro-dihydroindole scaffold could involve the reaction of a fluorinated aniline (B41778) derivative, an aldehyde, and a dienophile in a Povarov reaction, followed by nitration. The development of novel MCRs remains an active area of research for generating molecular diversity in drug discovery. researchgate.net

| Reaction Type | Description | Key Advantages | Relevance to Dihydroindole Synthesis |

|---|---|---|---|

| Tandem Reaction | Multiple bond-forming reactions occur sequentially in one pot without isolating intermediates. | High efficiency, reduced workup, step economy. | Enables complex cyclization cascades starting from nitro-substituted precursors to form the core ring structure. rsc.org |

| Multicomponent Reaction (MCR) | Three or more reactants combine in a single step to form a product containing structural elements of all starting materials. | High atom economy, molecular diversity, rapid library synthesis. mdpi.com | Potentially allows for the rapid assembly of highly substituted dihydroindole scaffolds in a single operation. |

Modern Synthetic Techniques

Advances in chemical synthesis technology have provided new tools for creating complex molecules with greater efficiency, control, and safety. Microwave-assisted synthesis and flow chemistry are two such techniques that have found broad application in heterocyclic chemistry.

Flow Chemistry Approaches for Dihydroindole Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and reaction time), enhanced safety for handling hazardous reagents and exothermic reactions, and improved scalability.

The synthesis of heterocyclic compounds, including indoles, is well-suited to flow chemistry techniques. For example, a continuous flow process can be designed for the nitration of an aromatic precursor, followed by a subsequent reactor loop for the reductive cyclization to form the dihydroindole ring. This integrated approach minimizes the handling of intermediates and allows for a more streamlined and automated production process. The precise control offered by flow systems can lead to higher yields and selectivities, making it an attractive platform for the efficient and safe synthesis of pharmaceutical intermediates like this compound.

| Technique | Principle | Advantages | Application to Dihydroindole Synthesis |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation for rapid and uniform heating of reactions. | Reduced reaction times, higher yields, improved purity. researchgate.net | Accelerating key steps like cyclization and functionalization. |

| Flow Chemistry | Reactions are performed in a continuous stream within a reactor. | Enhanced safety, precise control over reaction parameters, scalability, automation. | Streamlined multi-step synthesis, including nitration and reductive cyclization, with improved safety and efficiency. |

Ultrasound and Deep Eutectic Solvents in Indolin-2-One Derivative Synthesis

The application of green chemistry principles in synthetic organic chemistry has gained considerable momentum. Among these, the use of ultrasound irradiation and deep eutectic solvents (DESs) offers significant advantages, including enhanced reaction rates, higher yields, and milder reaction conditions.

Ultrasound-assisted organic synthesis utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate chemical reactions. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including indoline derivatives. For instance, ultrasound has been used to mediate radical cascade reactions for the rapid synthesis of functionalized indolines.

Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, are considered environmentally benign alternatives to traditional volatile organic solvents. They possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.

A notable application of these green technologies is in the synthesis of key intermediates for indolin-2-one derivatives. Research has demonstrated that a combination of DES and ultrasound can be used in a multistep reaction to produce these intermediates in high yields (up to 95%) and with significantly reduced reaction times (as little as one hour). This synergistic approach not only improves the efficiency of the synthesis but also aligns with the principles of sustainable chemistry.

The synthesis of indolin-2-one derivatives often involves the condensation of isatin (B1672199) with active methylene (B1212753) compounds. The use of DES as both a solvent and a catalyst in these reactions, under ultrasound irradiation, can facilitate the formation of the desired products. For the synthesis of a 4-fluoro-7-nitro substituted indolin-2-one, a plausible precursor to this compound, one could envision a similar strategy starting from a suitably substituted isatin.

| Green Chemistry Approach | Key Features | Relevance to Indolin-2-One Synthesis |

| Ultrasound Irradiation | Acoustic cavitation, localized high temperature and pressure. | Accelerates reaction rates, improves yields. |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, high thermal stability. | Serve as both solvent and catalyst, enhancing reaction efficiency. |

| Combined Ultrasound and DES | Synergistic effect of both techniques. | Significant reduction in reaction time and increase in product yield. |

Catalytic Systems in this compound Synthesis

Modern organic synthesis heavily relies on the use of catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of complex molecules like this compound can be approached using both transition metal-catalyzed and transition metal-free strategies.

Transition Metal Catalysis (e.g., Gold Catalysis, Palladium Catalysis)

Transition metals, particularly gold and palladium, have emerged as powerful catalysts for the synthesis of indole and indoline scaffolds.

Gold Catalysis: Gold catalysts, typically in the +1 or +3 oxidation state, are known for their ability to activate alkynes and allenes towards nucleophilic attack. This property has been extensively utilized in the synthesis of functionalized indoles and polycyclic indolines. Gold-catalyzed reactions often proceed under mild conditions and exhibit high chemo- and stereoselectivity. For instance, gold(I)-catalyzed intramolecular hydroamination of N-alkynyl anilines is a common strategy for the synthesis of indolines. A potential route to a 4-fluoro-7-nitroindoline could involve the synthesis of a precursor like N-allyl-2-alkynyl-4-fluoro-nitroaniline, which could then undergo a gold-catalyzed cyclization.

Palladium Catalysis: Palladium catalysis is a cornerstone of modern organic synthesis, with applications in a vast array of C-C and C-N bond-forming reactions. In the context of indole and indoline synthesis, palladium catalysts are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build the necessary carbon skeleton, as well as in cyclization reactions. A plausible approach to this compound could involve an intramolecular Heck reaction of a suitably substituted N-allyl-2-haloaniline. Alternatively, a reductive cyclization of a β-nitrostyrene derivative, prepared from 2-fluoro-5-nitrobenzaldehyde, could be catalyzed by a palladium complex. A patent describes a method for preparing 4-fluoroindole from 2-fluoro-6-nitrotoluene, which involves a palladium-catalyzed hydrogenation and cyclization step, highlighting the utility of palladium in the synthesis of fluorinated indoles. google.com

| Catalyst | Key Reactions | Potential Application in this compound Synthesis |

| Gold (Au) | Hydroamination, Cycloisomerization | Intramolecular cyclization of a functionalized aniline precursor. |

| Palladium (Pd) | Cross-coupling, Heck reaction, Reductive cyclization | Intramolecular cyclization of a haloaniline derivative or reductive cyclization of a nitrostyrene. |

Transition Metal-Free Amination Strategies

While transition metal catalysis is highly effective, the development of metal-free synthetic methods is a growing area of interest due to concerns about the cost, toxicity, and environmental impact of heavy metals. Several transition-metal-free strategies have been developed for the synthesis of indoles and indolines.

One such approach involves intramolecular C-H amination. These reactions can be promoted by strong oxidants or can proceed via radical pathways. For the synthesis of this compound, a potential precursor could be a 2-alkenyl-3-fluoro-6-nitroaniline derivative. Treatment of this substrate with an appropriate oxidant could induce an intramolecular cyclization to form the indoline ring.

Another metal-free approach is the photochemical C-F activation for the preparation of difluorinated-oxindole derivatives. While not a direct synthesis of the target molecule, this method demonstrates the feasibility of forming fluorinated heterocyclic systems under metal-free conditions.

Furthermore, base-catalyzed intramolecular cyclization of N-acyl amides has been reported for the synthesis of 3-nitro-2-(per)fluoroalkyl indoles. This highlights that with appropriately designed precursors, the formation of nitro- and fluoro-substituted indole rings can be achieved without the need for transition metal catalysts. The synthesis of this compound could potentially be achieved by first synthesizing 4-fluoroindole and then performing a regioselective nitration at the 7-position, a common transformation in indole chemistry. The subsequent reduction of the indole to an indoline is a well-established procedure.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into the Formation of 4-Fluoro-7-nitro-2,3-dihydro-1H-indole

The synthesis of this compound is not explicitly detailed in readily available literature. However, its formation can be logically inferred to proceed through a multi-step synthetic route, likely involving the nitration of a fluorinated indole (B1671886) or indoline (B122111) precursor. The core of this transformation is an electrophilic aromatic substitution reaction.

The mechanism would likely involve the generation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The electron-rich aromatic ring of a 4-fluoro-2,3-dihydro-1H-indole precursor would then act as a nucleophile, attacking the nitronium ion. The fluorine atom at the 4-position and the nitrogen atom of the dihydroindole ring would direct the incoming nitro group to the 7-position due to steric and electronic factors. The presence of the activating amino group in the dihydroindole ring facilitates this electrophilic substitution. A subsequent deprotonation step would then restore the aromaticity of the benzene (B151609) ring, yielding the final product.

Reactivity of the Fluoro and Nitro Groups on the Dihydroindole Core

The chemical character of this compound is largely dictated by the strong electron-withdrawing nature of both the fluoro and nitro groups. This electronic pull renders the aromatic ring electron-deficient, significantly influencing its reactivity.

The fluorine atom, positioned ortho to the nitro group, is highly activated towards nucleophilic aromatic substitution (SNAr) . The nitro group's powerful electron-withdrawing effect, through both inductive and resonance effects, stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy for the substitution of the fluoride (B91410) ion by a nucleophile. nih.govnih.gov This makes the 4-position susceptible to attack by a variety of nucleophiles, including amines, alkoxides, and thiolates. The general mechanism for this substitution is depicted below:

Step 1: Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex.

Step 2: Departure of the Leaving Group: The fluoride ion is expelled, and the aromaticity of the ring is restored.

The nitro group at the 7-position is also a key reactive site. It can undergo reduction to an amino group under various conditions. wikipedia.orgcommonorganicchemistry.com Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon), metal-acid combinations (e.g., tin or iron in hydrochloric acid), or transfer hydrogenation. commonorganicchemistry.comorganic-chemistry.orgscispace.com The resulting 4-fluoro-2,3-dihydro-1H-indol-7-amine is a valuable intermediate for further functionalization.

Functional Group Interconversions and Derivatization Strategies

The reactive handles of the fluoro and nitro groups on the this compound scaffold allow for a wide range of functional group interconversions and derivatization strategies. These transformations are crucial for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Derivatization via Nucleophilic Aromatic Substitution of the Fluoro Group:

As previously mentioned, the activated fluorine atom can be readily displaced by various nucleophiles. This allows for the introduction of a wide array of functional groups at the 4-position. For instance, reaction with primary or secondary amines yields 4-amino-7-nitro-2,3-dihydro-1H-indole derivatives. Similarly, reaction with alcohols or thiols in the presence of a base can introduce alkoxy or thioether moieties, respectively.

Derivatization via Reduction of the Nitro Group:

The reduction of the nitro group to an amine opens up another avenue for derivatization. The resulting primary amine can undergo a plethora of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., halogens, cyano, hydroxyl).

The table below summarizes some potential derivatization strategies:

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| 4-Fluoro | Primary/Secondary Amine | 4-Amino |

| 4-Fluoro | Alcohol/Base | 4-Alkoxy |

| 4-Fluoro | Thiol/Base | 4-Thioether |

| 7-Nitro | H₂, Pd/C | 7-Amino |

| 7-Amino | Acyl Chloride | 7-Amido |

| 7-Amino | Sulfonyl Chloride | 7-Sulfonamido |

Ring Expansion or Contraction Reactions of the Dihydroindole Scaffold

For instance, oxidative cleavage of the pyrroline ring could potentially lead to ring-opened products. Conversely, specific rearrangement reactions, possibly initiated by transformations of the existing functional groups, could theoretically lead to ring-expanded systems like quinolines or contracted structures, although such reactions would likely require harsh conditions and may not be synthetically viable. The stability of the dihydroindole core, particularly the aromatic portion, makes such transformations challenging without specific activating features or tailored reaction conditions. Further research would be necessary to explore and develop methodologies for the ring manipulation of this specific heterocyclic system.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data on the biological and pharmacological activities of the chemical compound This compound . The instructions to generate a detailed article focusing solely on this specific molecule cannot be fulfilled without violating the core requirements of scientific accuracy and adherence to published research.

The majority of relevant research focuses on a structurally related but distinct compound, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . While both molecules share a 4-fluoro-7-nitrobenzene ring, their core heterocyclic structures are different (a dihydroindole versus a benzoxadiazole). Attributing the biological activities of NBD-F and its derivatives to this compound would be scientifically inaccurate and speculative.

For informational purposes, the available research on the broader class of 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives, including NBD-F, indicates the following activities:

Anticancer and Antiproliferative Activities

Research has been conducted on the potential of NBD derivatives as anticancer agents. Studies have shown that certain derivatives can induce a selective antiproliferative effect in cancer cells. For example, novel antitumor agents based on fluorescent benzofurazan derivatives have demonstrated a cytotoxic effect on B16 melanoma cells, with IC50 values indicating toxicity towards these cancer cells. nih.gov

Cytotoxic Studies

The mechanism of action for some NBD derivatives involves acting as suicide inhibitors for enzymes like glutathione S-transferases (GSTs). nih.gov By binding to the active site of these enzymes, the compounds can trigger apoptosis (programmed cell death) in various human tumor cell lines. nih.gov This suggests a potential mechanism for their cytotoxic and anticancer effects.

Antimicrobial Activities

Direct research on the antimicrobial properties of NBD-F is limited. However, studies on molecules incorporating the NBD moiety have been conducted. A fluorescently labelled quaternary ammonium compound containing an NBD structure showed antimicrobial activity against Escherichia coli and Staphylococcus aureus that was comparable to standard antimicrobial agents, suggesting the NBD moiety does not negatively impact this function. nih.gov

There is no available research detailing the antifungal or anti-tubercular potential of this compound or the more commonly studied NBD-F.

Due to the absence of specific data for this compound in the scientific literature, it is not possible to generate the requested article with the specified outline and maintain factual accuracy.

Biological Activities and Pharmacological Relevance

Anti-inflammatory and Analgesic Properties

There is no available scientific literature describing the anti-inflammatory or analgesic properties of 4-fluoro-7-nitro-2,3-dihydro-1H-indole. While other indole (B1671886) derivatives have been investigated for these activities, no such studies have been published for this specific compound.

Antiviral Activities

No research has been published detailing the antiviral activities of this compound against any virus, including HIV, HBV, HCV, YFV, or RSV. The antiviral potential of this specific compound has not been reported in the scientific literature.

Antiparasitic Activities

There are no published studies on the antiparasitic effects of this compound. Its activity against parasites such as Trypanosoma cruzi or malarial agents has not been documented.

Other Reported Biological Activities

Anticholinesterase Activity

There is no available data on the anticholinesterase activity of this compound.

Anticonvulsant Activity

No studies have been published investigating the anticonvulsant properties of this compound.

Based on a thorough review of available scientific literature, there is currently no published research on the biological activities of this compound within the specified categories. The pharmacological profile of this particular compound remains to be investigated. Future research may explore the potential of this and other structurally related indole derivatives to uncover novel therapeutic agents.

Antioxidant Activity

No studies were found that evaluated the antioxidant activity of this compound. Therefore, no data on its capacity to scavenge free radicals or its effects on oxidative stress markers are available.

CFTR Potentiation

There is no available research on the effects of this compound as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Its potential role in addressing gating defects of CFTR mutants has not been investigated.

Targeting Specific Receptors and Enzymes (e.g., SERT, D2 Receptor, MAO-A, CYP51)

No data exists on the binding affinity or inhibitory activity of this compound towards the serotonin transporter (SERT), dopamine D2 receptor, monoamine oxidase A (MAO-A), or Cytochrome P450 Family 51 (CYP51).

Anti-urease Activity

There are no published findings on the anti-urease activity of this compound. Its potential as a urease inhibitor has not been reported.

α-Glucosidase Inhibition

No studies have been conducted to assess the α-glucosidase inhibitory potential of this compound.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Fluoro and Nitro Substituents on Biological Activity

The specific placement of fluoro and nitro groups on the indoline (B122111) core is critical to the molecule's biological profile. These substituents exert profound electronic effects that influence how the molecule interacts with its biological target.

The nitro group (-NO2) at the 7-position is a strong electron-withdrawing group. This property can significantly alter the electron distribution across the aromatic ring, potentially enhancing binding affinity to target proteins through various non-covalent interactions. nih.gov In some classes of drugs, such as benzodiazepines, the presence of a nitro group at the 7-position is known to enhance the therapeutic action. mdpi.com Furthermore, 7-nitroindoline derivatives are known to be photoreactive, a property that can be exploited in photopharmacology for light-induced release ("uncaging") of bioactive compounds. acs.orgacs.orgnih.gov The nitro group itself can be a pharmacophore but may also be a toxicophore, as its biological activity often involves intercellular reduction to form reactive radicals, which can be cytotoxic to target cells or microorganisms. nih.gov

The fluoro group (-F) at the 4-position also plays a crucial role. As the most electronegative element, fluorine can modulate the acidity or basicity of nearby functional groups, form hydrogen bonds, and alter the conformation of the molecule. This can lead to enhanced binding potency and selectivity for the target receptor. The introduction of fluorine at specific positions is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. dndi.org Studies on other heterocyclic scaffolds have shown that the introduction of fluorine can significantly enhance inhibitory effects against target enzymes. nih.gov The 4-fluoroindole (B1304775) scaffold is considered a valuable building block in drug discovery, highlighting the strategic importance of this substitution. ossila.com

Influence of Dihydroindole Ring System Modifications on Pharmacological Profile

The 2,3-dihydroindole, or indoline, ring system is a versatile scaffold that serves as the foundation for numerous biologically active compounds. rsc.org Modifications to this core structure are a key strategy for modulating the pharmacological profile of a lead compound to achieve desired therapeutic properties. nih.govnih.gov

The saturation of the 2,3-bond in the pyrroline ring distinguishes indoline from the aromatic indole (B1671886). This feature imparts a three-dimensional character to the scaffold, which can be crucial for fitting into the binding pockets of target proteins. The non-aromatic nature of the pyrroline ring also offers opportunities for stereospecific substitutions, adding another layer of structural diversity.

Researchers can systematically modify the dihydroindole ring to fine-tune a compound's activity and selectivity. For example, 2,3-dihydroindoles can be modulated to achieve different receptor subtype selectivity and intrinsic activity profiles. nih.gov Key points of modification include:

Substitutions on the Aromatic Ring: Adding or altering substituents on the benzene (B151609) portion of the core (positions 4, 5, 6, 7) can impact potency, selectivity, and pharmacokinetic properties like solubility and metabolic stability.

Substitutions on the Pyrrolidine Ring: Introducing substituents at the N1, C2, or C3 positions can directly influence interactions with the target and can be used to block metabolic pathways. nih.gov

Ring Scaffolding Changes: In some cases, the entire dihydroindole core may be replaced with a bioisostere (a different chemical group with similar physical or chemical properties) to improve pharmacological properties while retaining the desired biological activity. nih.gov

Analysis of various indoline-based compounds has shown that these modifications can be used to optimize a molecule, for instance, by improving its potency while reducing its turnover in liver microsomes. acs.org

SAR Analysis of 4-Fluoro-7-nitro-2,3-dihydro-1H-indole Derivatives

While specific SAR data for derivatives of this compound is not extensively published, the principles of SAR analysis for this class can be illustrated based on studies of related indole and indoline compounds. The goal is to determine which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve its drug-like properties.

A typical SAR study would involve synthesizing a library of analogues where specific positions on the parent molecule are systematically varied. For the this compound scaffold, key modifications would include:

Position N1: Introducing different alkyl or aryl groups to probe for additional binding interactions.

Positions C2 and C3: Adding substituents to explore steric and electronic effects within the binding site.

Position C5 and C6: Replacing hydrogen with various electron-donating or electron-withdrawing groups to modulate the electronic character of the aromatic ring.

The following table illustrates a hypothetical SAR analysis for a series of derivatives, showing how changes in substituents could affect biological activity (e.g., IC₅₀, a measure of inhibitory concentration).

| Compound | R¹ (at N1) | R² (at C5) | Biological Activity (IC₅₀, nM) | Comment |

|---|---|---|---|---|

| Parent | -H | -H | 50 | Baseline activity of the core scaffold. |

| 1a | -CH₃ | -H | 25 | Small alkyl group at N1 improves potency, suggesting a beneficial hydrophobic interaction. |

| 1b | -CH₂Ph | -H | 75 | Bulky benzyl group at N1 reduces activity, indicating potential steric hindrance. |

| 1c | -H | -OCH₃ | 40 | Electron-donating group at C5 is favorable. dndi.org |

| 1d | -H | -Cl | 60 | Electron-withdrawing group at C5 is tolerated but does not improve activity. |

| 1e | -CH₃ | -OCH₃ | 10 | Combination of favorable substituents leads to a significant increase in potency. |

This table is for illustrative purposes to demonstrate the principles of SAR analysis and does not represent real experimental data for this specific compound series.

Such studies are crucial for identifying the optimal combination of substituents to maximize potency and selectivity. For instance, studies on other indole series have shown that a preference for electron-rich aromatics can lead to higher potency. dndi.org

Strategies for Improving Metabolic Stability and Bioavailability

A potent compound is of little therapeutic value if it is rapidly metabolized in the body or poorly absorbed. Therefore, a primary goal of lead optimization is to enhance metabolic stability and oral bioavailability. Common liabilities for indole-based compounds include oxidation by cytochrome P450 enzymes, particularly at electron-rich positions on the indole ring or at benzylic positions. researchgate.net

Several strategies are employed to overcome these challenges:

Blocking Sites of Metabolism: This is a frequently used tactic where metabolically vulnerable positions are "blocked" by introducing substituents that are resistant to metabolism. researchgate.net For example, replacing a hydrogen atom with fluorine or a methyl group can prevent hydroxylation at that site. A metabolism-guided approach, which first identifies the metabolic "hotspots" and then modifies the structure accordingly, has proven highly effective for indole derivatives. nih.gov

Reducing Lipophilicity: Highly lipophilic (fat-soluble) compounds are often more susceptible to metabolism by liver enzymes, which generally have lipophilic binding sites. researchgate.net Reducing a compound's lipophilicity by introducing polar groups can decrease metabolic turnover and improve its solubility profile.

Conformational Constraint: Introducing steric hindrance or incorporating the molecule into a more rigid structure can prevent it from adopting the conformation required to bind to metabolizing enzymes. nih.gov

Bioisosteric Replacement: Sometimes, a part of the molecule that is responsible for poor pharmacokinetic properties can be replaced with a bioisostere. For example, incorporating structures like bicyclo[1.1.1]pentanes (BCPs) can enhance metabolic stability and improve pharmacokinetic properties. acs.org

The following table summarizes these strategies and their potential outcomes.

| Strategy | Example Modification | Anticipated Outcome | Reference Principle |

|---|---|---|---|

| Metabolic Blocking | Introduce Fluorine at C5 or C6 | Increased half-life (t₁/₂) in liver microsomes | researchgate.net |

| Reduce Lipophilicity | Add a hydroxyl (-OH) or amide (-CONH₂) group | Improved aqueous solubility, potentially lower metabolic clearance | researchgate.net |

| Steric Hindrance | Introduce a t-butyl group near a metabolically active site | Shields the site from enzymatic attack, increasing stability | nih.gov |

| Bioisosteric Replacement | Replace a phenyl ring with a pyridine ring or BCP | Altered metabolic profile, improved solubility and stability | acs.org |

Pharmacokinetic (DMPK) Considerations in Lead Development

Pharmacokinetics, often abbreviated as DMPK, is the study of how an organism affects a drug, encompassing the processes of D istribution, M etabolism, P harmacokinetics, and K inetics. Early assessment of these properties is critical to avoid costly failures in later stages of drug development. For lead compounds based on the this compound scaffold, several DMPK aspects are paramount.

Absorption: For oral drugs, good absorption from the gastrointestinal tract is essential. In silico models and in vitro assays (e.g., Caco-2 permeability) are used to predict a compound's potential for oral bioavailability. mdpi.comdergipark.org.tr

Distribution: Once absorbed, a drug must distribute to its site of action. For neurologically active agents, the ability to cross the blood-brain barrier is a key consideration. acs.org The physicochemical properties of the molecule, such as its size, polarity, and lipophilicity, govern its distribution profile.

Metabolism: As discussed previously, metabolism (primarily in the liver) is a major route of drug clearance. In vitro studies using liver microsomes or hepatocytes are standard for determining a compound's metabolic stability and identifying its major metabolites. nih.gov The nitro group on the scaffold is particularly important, as nitroaromatic compounds are often subject to metabolic reduction by nitroreductase enzymes, which can be a key step in their mechanism of action or a pathway for detoxification.

Excretion: The parent drug and its metabolites are ultimately eliminated from the body, typically via the kidneys (urine) or liver (bile/feces). Understanding the excretion pathways is necessary for a complete pharmacokinetic profile.

Computational Chemistry and Theoretical Investigations

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a compound and elucidating its binding mode at the atomic level.

In the case of 4-fluoro-7-nitro-2,3-dihydro-1H-indole, molecular docking simulations would be employed to screen a library of known protein structures to identify those with which it is most likely to interact. The indole (B1671886) scaffold is a common feature in molecules with a wide range of biological activities, and derivatives have been studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. For instance, docking studies on other indole derivatives have successfully predicted their binding to enzymes like cyclooxygenase (COX) and various protein kinases.

A hypothetical molecular docking study of this compound would involve preparing a 3D model of the molecule and then computationally placing it into the binding sites of various target proteins. The scoring functions within the docking software would then estimate the binding affinity, with lower scores typically indicating a more favorable interaction. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. The fluorine and nitro groups on the indole ring would be of particular interest, as they can significantly influence the molecule's electronic properties and its ability to form specific interactions. For example, the nitro group could act as a hydrogen bond acceptor, while the fluorine atom might engage in halogen bonding or alter the local electrostatic environment.

A summary of potential interactions that could be identified through molecular docking is presented in Table 1.

Table 1: Potential Molecular Interactions of this compound Identified via Molecular Docking

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on Protein |

|---|---|---|

| Hydrogen Bonding | Nitro group (oxygen atoms), Indole N-H | Polar amino acids (e.g., Serine, Threonine, Asparagine, Glutamine) |

| Halogen Bonding | Fluorine atom | Electron-rich atoms (e.g., oxygen in carbonyl groups of the protein backbone) |

| Pi-Pi Stacking | Indole ring system | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of existing ones to enhance their desired properties.

2D-QSAR models are based on molecular descriptors that are calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and molar refractivity, as well as topological indices that describe the connectivity of atoms in the molecule.

For this compound, a 2D-QSAR study would involve synthesizing a series of analogues with variations in their structure and measuring their biological activity in a relevant assay. The calculated 2D descriptors for these compounds would then be correlated with their activities using statistical methods like multiple linear regression or partial least squares. The resulting equation would constitute the 2D-QSAR model, which could then be used to predict the activity of other, unsynthesized derivatives. Studies on other indole derivatives have successfully used 2D-QSAR to model their antioxidant and anticancer activities. mdpi.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. nih.govmdpi.com These methods require the alignment of a set of molecules and then calculate their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA).

In a hypothetical 3D-QSAR study of this compound and its analogues, the molecules would be aligned based on a common substructure. The resulting 3D fields or similarity indices would then be correlated with their biological activities. The output of a 3D-QSAR analysis is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a contour map might indicate that a bulky substituent is favored in a particular region for enhanced activity, or that an electropositive group is detrimental. Such studies on other indole series have provided valuable insights for the design of more potent compounds. nih.govresearchgate.net

A summary of the types of information that could be derived from 2D and 3D-QSAR studies is presented in Table 2.

Table 2: Information Derivable from QSAR Studies of this compound Analogues

| QSAR Method | Descriptors/Fields | Potential Insights |

|---|---|---|

| 2D-QSAR | Molecular weight, logP, molar refractivity, topological indices | Correlation of bulk properties with activity; prediction of activity for new analogues. |

| 3D-QSAR (CoMFA) | Steric and electrostatic fields | Identification of regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. |

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. ic.ac.uk

For this compound, DFT calculations could be used to determine the energies and spatial distributions of its HOMO and LUMO. A small HOMO-LUMO gap would suggest that the molecule is more reactive and polarizable. The presence of the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, potentially making the molecule a good electron acceptor. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Studies on other nitro-aromatic compounds have shown that the LUMO is often localized on the nitro group and the aromatic ring. researchgate.net

A hypothetical summary of frontier orbital properties is presented in Table 3.

Table 3: Hypothetical Frontier Molecular Orbital Properties of this compound from DFT Calculations

| Molecular Orbital | Energy (Arbitrary Units) | Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 eV | Indole ring system | Site for electrophilic attack |

| LUMO | -2.8 eV | Nitro group and aromatic ring | Site for nucleophilic attack |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding a molecule's reactivity and its interactions with other molecules. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely to be sites of nucleophilic attack.

An MEP map of this compound, generated from DFT calculations, would likely show a region of strong negative potential around the oxygen atoms of the nitro group, making them potential hydrogen bond acceptors. The region around the indole N-H group would likely exhibit a positive potential, indicating its potential as a hydrogen bond donor. The fluorine atom would also influence the local electrostatic potential. Such maps for other indole derivatives have provided valuable insights into their intermolecular interactions. researchgate.net

Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following data is illustrative and not based on actual calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

A detailed analysis would involve visualizing the electron density distribution of the HOMO and LUMO to identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively.

Mulliken Atomic Charge Analysis

Mulliken atomic charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms. This provides an estimation of the partial atomic charges, which is invaluable for understanding the molecule's electrostatic potential, dipole moment, and intermolecular interactions. In this compound, this analysis would reveal the electronic influence of the fluorine and nitro substituents on the indole scaffold.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms of this compound (Note: The following data is for illustrative purposes only.)

| Atom | Atomic Charge (a.u.) |

| F | - |

| N (Nitro Group) | - |

| O (Nitro Group) | - |

| N (Indole Ring) | - |

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra or provide spectral information for molecules that have not yet been synthesized or isolated.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N), it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions are invaluable for structure elucidation and for assigning signals in complex spectra.

Table 4: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The data presented below is for illustrative purposes and is not derived from actual calculations.)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (N-H) | - |

| ¹³C (C-F) | - |

| ¹⁹F | - |

| ¹⁵N (NO₂) | - |

Advanced Analytical Characterization Techniques

Spectroscopic Confirmation of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Both ¹H and ¹³C NMR analyses are critical for mapping the carbon-hydrogen framework of 4-fluoro-7-nitro-2,3-dihydro-1H-indole .

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For This compound , the spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the dihydropyrrole ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitro and fluoro groups. Spin-spin coupling patterns would further reveal the connectivity of the protons.

¹³C NMR spectroscopy complements the proton data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state and chemical environment. The aromatic and aliphatic regions of the spectrum would display signals corresponding to the carbon atoms of the indole (B1671886) core.

| ¹H NMR | ¹³C NMR |

| Provides proton count and environment. | Provides carbon count and environment. |

| Reveals proton-proton coupling. | Indicates hybridization state of carbons. |

| Sensitive to electronic effects on protons. | Sensitive to electronic effects on carbons. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's functional groups.

For This compound , the IR spectrum would be expected to exhibit characteristic absorption bands for the N-H stretch of the indole, the aromatic C-H stretches, the aliphatic C-H stretches of the dihydro- portion, the C-F stretch, and the symmetric and asymmetric stretches of the nitro (NO₂) group. The precise wavenumbers of these absorptions provide confirmatory evidence for the presence of these functional groups within the molecular structure.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| NO₂ Asymmetric Stretch | 1500-1570 |

| NO₂ Symmetric Stretch | 1300-1370 |

| C-F Stretch | 1000-1400 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns.

For This compound , high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can then be compared to the calculated theoretical mass to confirm the elemental composition. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern can further corroborate the proposed structure, as specific fragments would be expected to arise from the cleavage of the parent molecule.

Chromatographic Methods for Purity Assessment and Analysis

While spectroscopic methods confirm the identity of a compound, chromatographic techniques are essential for determining its purity. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds. A solution of the sample is passed through a column packed with a stationary phase, and the separation is achieved based on the analyte's affinity for the stationary and mobile phases.

The purity of This compound would be determined by injecting a sample into an HPLC system, typically with a reversed-phase column (e.g., C18). A suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, would be used to elute the compound. The detector, commonly a UV-Vis detector set at a wavelength where the compound absorbs strongly, would generate a chromatogram. A single, sharp peak would be indicative of a high-purity sample, while the presence of additional peaks would signify impurities. The percentage purity can be calculated from the relative peak areas.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. This combination allows for the separation of a mixture followed by the mass analysis of each separated component.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray Diffraction (XRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for establishing the absolute structure of a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound are not publicly available, the principles of the method are universally applicable to organic compounds that can be crystallized.

The two primary XRD techniques are single-crystal XRD and powder XRD (PXRD).

Single-Crystal X-ray Diffraction (SC-XRD): This is considered the "gold standard" for structure determination. nih.gov It requires a well-ordered single crystal of the compound, typically with dimensions greater than 0.1 mm in all directions. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, creating a unique diffraction pattern of spots. creative-biostructure.com By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, leading to the precise coordinates of each atom in the crystal lattice. creative-biostructure.com This information is crucial for understanding stereochemistry, conformational analysis, and non-covalent interactions like hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

Powder X-ray Diffraction (PXRD): Many organic compounds are difficult to obtain as single crystals suitable for SC-XRD and instead form microcrystalline powders. jst.go.jpresearchgate.net In such cases, PXRD is a valuable alternative. jst.go.jp This technique uses a finely ground powder of the material, which contains a vast number of tiny crystallites in random orientations. The diffraction of X-rays from this powder produces a characteristic pattern of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). aip.org While PXRD patterns are typically used for phase identification and assessing sample purity by comparison to known patterns, advancements in computational methods, such as direct-space structure solution and Rietveld refinement, have made it increasingly possible to solve the crystal structures of organic molecules from high-quality powder data. researchgate.neticdd.com

The structural information obtained from XRD is vital for correlating the solid-state structure of a compound with its physical properties, such as melting point, solubility, and stability, and for understanding its potential interactions in a biological or material science context.

Fluorescent Derivatization Strategies for Related Nitro-Fluorinated Aromatics

Fluorescent derivatization is a widely used strategy in analytical chemistry to enhance the detection sensitivity and selectivity of compounds that are not inherently fluorescent or possess poor detection characteristics. sdiarticle4.com For aromatic compounds containing nitro and fluoro groups, such as analogs of this compound, derivatization is a powerful tool, particularly for quantitative analysis in complex matrices.

A prominent example of a fluorescent derivatization reagent for nitro-fluorinated aromatics is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) . dojindo.com NBD-F is a fluorogenic reagent, meaning it is itself non-fluorescent but reacts with specific functional groups to form highly fluorescent products. nih.gov

Mechanism and Application of NBD-F:

NBD-F is highly reactive towards primary and secondary amines, as well as thiols, under mild, slightly alkaline conditions. dojindo.comresearchgate.net The reaction proceeds via a nucleophilic aromatic substitution, where the amine or thiol group displaces the highly activated fluorine atom on the NBD moiety. nih.gov This reaction is typically rapid and results in the formation of a stable, intensely fluorescent NBD-adduct. nih.gov

The resulting NBD derivatives exhibit strong fluorescence with excitation and emission maxima typically in the visible range, for instance, around 470 nm for excitation and 530 nm for emission. dojindo.comnih.gov This allows for sensitive detection using standard fluorescence detectors in techniques like High-Performance Liquid Chromatography (HPLC). nih.gov The derivatization process significantly lowers the limits of detection for target analytes, often into the femtomole (10⁻¹⁵ mole) range. nih.gov

This strategy is extensively used for the analysis of amino acids, peptides, and biogenic amines in biological samples. researchgate.netresearchgate.net Given that the 2,3-dihydro-1H-indole moiety contains a secondary amine, it is conceivable that this compound could be derivatized with a suitable fluorescent tag, or that its amino-substituted analogs could be readily quantified using reagents like NBD-F.

Other Fluorescent Derivatization Reagents:

Besides NBD-F, a variety of other reagents are employed for the fluorescent labeling of amines and thiols, which could be applicable to derivatives or reaction products of nitro-fluorinated indoles. These include:

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form fluorescent sulfonamides. thermofisher.com

Fluorescamine: Reacts specifically with primary amines to form fluorescent pyrrolinone products. researchgate.net

o-Phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. sdiarticle4.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce fluorescent derivatives. researchgate.net

The choice of derivatization reagent depends on the specific functional groups present in the analyte, the desired reaction conditions, and the required sensitivity and selectivity of the analytical method.

Below is a table summarizing some common fluorescent derivatization reagents for amines, which are relevant functional groups in the context of indole chemistry.

| Reagent Name | Abbreviation | Reactive Functional Group | Excitation Max (nm) | Emission Max (nm) | Key Features |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Primary & Secondary Amines, Thiols | ~470 | ~530 | Fluorogenic, high reactivity, stable derivatives. dojindo.comnih.gov |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | ~335 | ~520 | Environment-sensitive fluorescence. thermofisher.com |

| Fluorescamine | - | Primary Amines | ~390 | ~475 | Fluorogenic, very fast reaction. researchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines (with a thiol) | ~340 | ~455 | Fluorogenic, widely used for amino acid analysis. sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | ~265 | ~315 | Used in pre-column derivatization for HPLC. researchgate.net |

This table provides a comparative overview of some of the key reagents used in fluorescent derivatization, highlighting their utility in the sensitive analysis of compounds containing amine functionalities.

Emerging Applications and Future Research Directions

Potential in Materials Science (e.g., Organic Electronics, Dye-Sensitized Solar Cells)

The indole (B1671886) scaffold is a recurring motif in the design of organic materials for electronic and optoelectronic applications. The introduction of fluorine and nitro groups into the 2,3-dihydro-1H-indole structure is anticipated to modulate its electronic properties, making it a candidate for investigation in organic electronics.

In the realm of Organic Light-Emitting Diodes (OLEDs) , fluorinated and nitro-substituted aromatic compounds can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for efficient charge injection and transport, as well as for achieving desired emission colors. For instance, carbazole and indole-containing fluoranthene derivatives have been explored for blue OLEDs. The electron-withdrawing nature of the fluorine and nitro groups in 4-fluoro-7-nitro-2,3-dihydro-1H-indole could potentially lead to materials with improved electron-accepting capabilities, which are beneficial for n-type or ambipolar organic field-effect transistors (OFETs).

For Dye-Sensitized Solar Cells (DSSCs) , organic dyes based on indole and indoline (B122111) derivatives have been successfully employed as sensitizers. These dyes are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The performance of DSSCs is highly dependent on the photophysical and electrochemical properties of the dye. The presence of a nitro group, a strong electron-withdrawing group, can enhance the intramolecular charge transfer (ICT) character of a dye molecule, which is often beneficial for its performance as a sensitizer. Furthermore, fluorine substitution has been shown to positively impact the efficiency of DSSCs. Therefore, derivatives of this compound could be designed as novel sensitizers for DSSCs.

| Potential Application | Role of this compound | Key Structural Features |

| Organic Light-Emitting Diodes (OLEDs) | Potential host or emitter material | Fluorine and nitro groups for tuning HOMO/LUMO levels |

| Organic Field-Effect Transistors (OFETs) | Potential n-type or ambipolar semiconductor | Electron-withdrawing groups enhancing electron transport |

| Dye-Sensitized Solar Cells (DSSCs) | Core structure for novel organic sensitizers | Nitro group for enhanced ICT; Fluorine for improved efficiency |

Role as Versatile Building Blocks for Complex Molecular Architectures

Nitro-substituted indoles and indolines are recognized as valuable and versatile building blocks in organic synthesis. The nitro group can be readily transformed into a variety of other functional groups, such as amines, which then serve as handles for further molecular elaboration. This chemical versatility makes this compound a promising starting material for the synthesis of complex heterocyclic systems.

The presence of both a fluorine atom and a nitro group offers opportunities for regioselective functionalization. For example, the nitro group can be reduced to an amino group, which can then participate in various coupling reactions to build larger molecular frameworks. The aromatic ring can also be subjected to nucleophilic aromatic substitution, with the fluorine atom potentially acting as a leaving group under certain conditions. This reactivity allows for the construction of diverse molecular architectures, including those with potential applications in medicinal chemistry and materials science. Research into the regioselective synthesis of 3-nitroindoles highlights the importance of such intermediates in constructing bioactive molecules. rsc.org

| Reactive Site | Potential Transformation | Resulting Functionality |

| Nitro Group (-NO2) | Reduction | Amino Group (-NH2) |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Introduction of new substituents |

| Indoline Nitrogen | Alkylation, Acylation | Derivatization of the core structure |

Novel Therapeutic Targets and Disease Areas for this compound Derivatives

Indole and its derivatives are privileged structures in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. The introduction of fluorine and nitro groups can significantly impact the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability.

A particularly intriguing area of research for 7-nitroindoline derivatives is their photoreactivity. These compounds can act as "caged" compounds, where a biologically active molecule is released upon irradiation with light. acs.orgnih.gov This property is highly valuable for developing phototriggers for drug delivery, allowing for the precise spatiotemporal control of drug release. nih.gov Derivatives of this compound could be explored for such applications, potentially targeting diseases where localized and on-demand drug action is beneficial, such as in cancer therapy. The photolytic properties of N-acyl-7-nitroindolines make them attractive as photocleavable protecting groups for the light-induced release of biologically active compounds. acs.orgnih.gov

Furthermore, various indole derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound provides a unique chemical space to explore for the development of novel therapeutic agents targeting a variety of diseases.

| Potential Therapeutic Application | Mechanism/Rationale | Relevant Research Area |

| Photodynamic Therapy / Drug Delivery | Photoreactive nature of the 7-nitroindoline core | Caged compounds, Phototriggers |

| Antimicrobial Agents | Broad-spectrum activity of indole derivatives | Infectious Diseases |

| Anti-inflammatory Agents | Modulation of inflammatory pathways | Immunology, Rheumatology |

| Anticancer Agents | Cytotoxic and anti-proliferative effects | Oncology |

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The development of environmentally friendly methods for the synthesis and derivatization of this compound is a crucial area for future research.

Several green chemistry approaches have been reported for the synthesis of indoles and indolines. These include:

Mechanochemical Synthesis: The Fischer indolisation, a classic method for indole synthesis, has been adapted to a mechanochemical protocol, eliminating the need for bulk solvents. unica.it

Electrochemical Synthesis: Electrocatalysis offers a sustainable method for the synthesis of functionalized indolines and indoles, avoiding the use of chemical oxidants and transition metals. rsc.org

Catalyst-Free Reactions in Water: The use of water as a solvent is a key aspect of green chemistry. Catalyst-free reactions of indoles with β-fluoro-β-nitrostyrenes in water have been developed for the synthesis of fluorinated indole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of fluorinated indole derivatives. tandfonline.com

These green methodologies can be adapted for the synthesis of this compound and its derivatives, leading to more sustainable and efficient chemical processes. For instance, a non-acidic and non-metallic method for the regioselective nitration of indoles has been developed, which is an environmentally friendly alternative to traditional methods using nitric acid. nih.gov